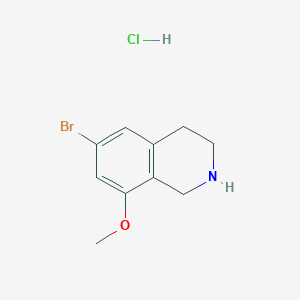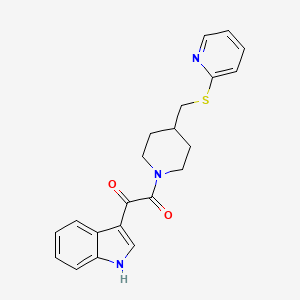
Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate” is a type of carbamate compound . Carbamates are ester compounds of carbamic acid . They are widely used in various industries, including the textile and polymer industries, as a reactive intermediate . They are also used in the manufacture of pharmaceuticals, insecticides, and urethane .
Synthesis Analysis
Carbamates can be synthesized by the reaction of methanol and urea . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis
The molecular structure of carbamates is based on structures generated from information available in various databases . The molecular formula of “Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate” is not explicitly mentioned in the search results, but it can be inferred based on the name of the compound.Chemical Reactions Analysis
Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Wissenschaftliche Forschungsanwendungen
Antibiotic Synthesis
Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate: is a key intermediate in the synthesis of advanced antibiotics like ceftolozane . Ceftolozane is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
Carbamate Formation from CO2
The compound plays a role in the capture of CO2 by amines, which is an attractive synthetic strategy for the formation of carbamates. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), and is significant for designing new synthesis strategies for carbamates .
Fluorescence Detection of Enzyme Reactions
As a self-immolative linker, this compound can be used for the fluorescence detection of enzyme reactions. Upon the formation of a carboxylate group, the trimethyl carbamate undergoes intramolecular cyclization to liberate a fluorophore, which is useful for monitoring enzyme activities .
Gas Sorption Processes
In industrial gas sorption processes, the compound’s ability to form carbamates with CO2 is utilized. This is particularly relevant in the context of amine-mediated CO2-capture, which is widely used in the industry for gas purification and sequestration .
Green Chemistry Applications
The compound’s role in CO2 capture and subsequent carbamate formation aligns with the principles of green chemistry. It provides a non-toxic, cheap, and readily available pathway for the synthesis of various chemicals, reducing the environmental impact of chemical production .
Synthesis of Natural Products
Carbamates are essential in the synthesis of natural products. The compound can be used to synthesize complex molecules that are found in nature, contributing to the discovery and production of new drugs and bioactive substances .
Fine Chemicals Manufacturing
The compound’s reactivity with CO2 and amines makes it a valuable asset in the manufacturing of fine chemicals. These chemicals are used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science .
Pharmaceutical Research
In pharmaceutical research, the compound is used to develop new drug formulations and delivery systems. Its ability to react with various substrates makes it a versatile tool for creating prodrugs and improving drug efficacy .
Safety and Hazards
Methyl carbamate is known to be a carcinogen in rats, but not in mice . It is also known to the state of California to cause cancer per Proposition 65 . It is used primarily in the textile and polymer industries as a reactive intermediate . In the textile industry, it is used in the manufacture of dimethylol methyl carbamate-based resins that are applied on polyester cotton blend fabrics as durable-press finishes .
Wirkmechanismus
Target of Action
Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate, also known as EN300-4996285, is a carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . Therefore, the primary targets of EN300-4996285 are likely to be amines in biochemical pathways.
Mode of Action
The interaction of EN300-4996285 with its targets involves the formation of carbamates from amines . This process can be installed and removed under relatively mild conditions . The carbamate protecting groups, such as the one formed by EN300-4996285, can be removed with strong acid or heat .
Biochemical Pathways
The action of EN300-4996285 affects the biochemical pathways involving amines, particularly those related to peptide synthesis . By acting as a protecting group for amines, EN300-4996285 can influence the formation of peptides, which are crucial components of proteins and play significant roles in various biological functions.
Result of Action
The molecular and cellular effects of EN300-4996285’s action primarily involve the protection of amines during peptide synthesis . This protection can prevent unwanted side reactions, thereby ensuring the correct formation of peptides. The removal of the carbamate protecting group then allows the peptides to perform their biological functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-4996285. Factors such as pH can affect the installation and removal of the carbamate protecting group . Additionally, the presence of other reactive substances can potentially interfere with its action.
Eigenschaften
IUPAC Name |
methyl N-methyl-N-(2-methylsulfanylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-7(4-5-10-3)6(8)9-2/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNUNAVLDWUNIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate | |
CAS RN |
1603297-08-0 |
Source


|
| Record name | methyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one](/img/structure/B2364009.png)
![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)
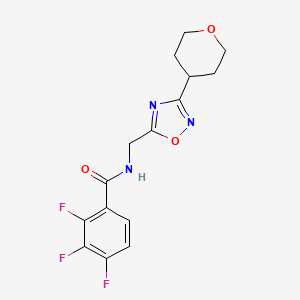


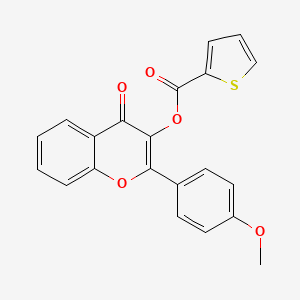
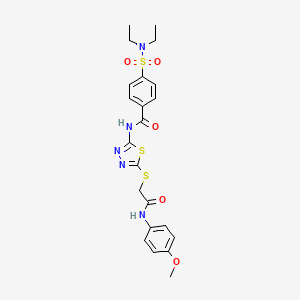
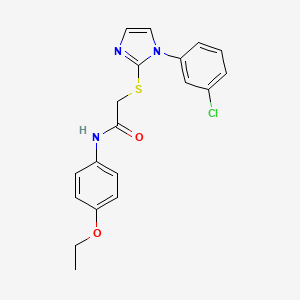
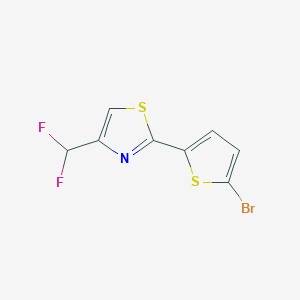
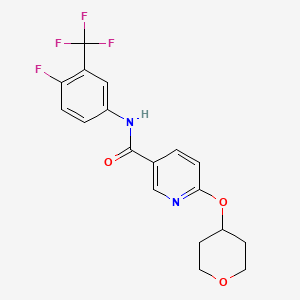
![(2,5-Dimethylfuran-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2364027.png)
